7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the thiazolopyridine core. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the synthesis would involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (7-Methoxy-1,3-benzodioxol-5-yl)methanol
- (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
- (7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile
Uniqueness
What sets 7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H18N2O5S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H18N2O5S/c1-22-20-19(29-21(22)25)14(10-17(24)23(20)13-6-4-3-5-7-13)12-8-15(26-2)18-16(9-12)27-11-28-18/h3-9,14H,10-11H2,1-2H3 |
InChI Key |
REVZSRBEGFVOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC5=C(C(=C4)OC)OCO5)SC1=O |
Origin of Product |
United States |
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